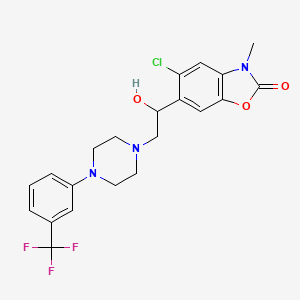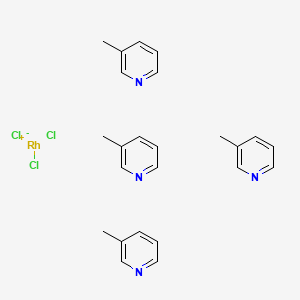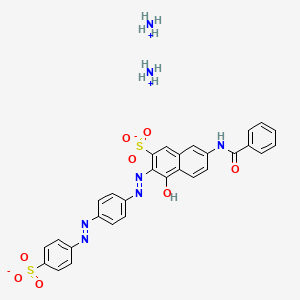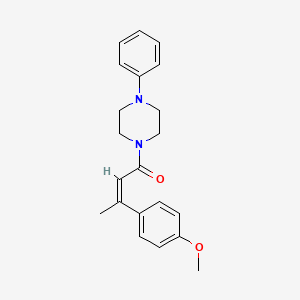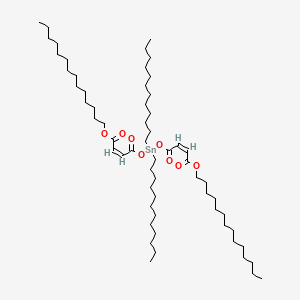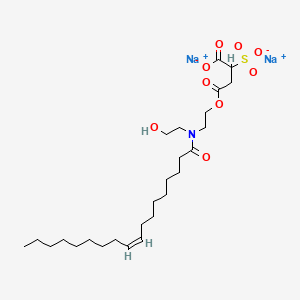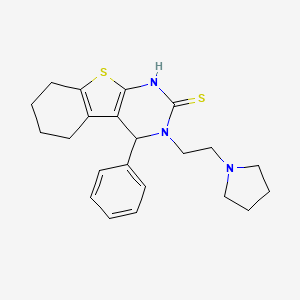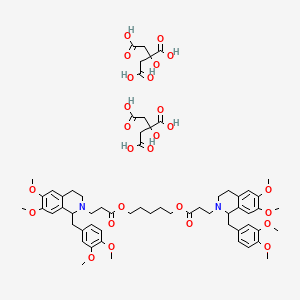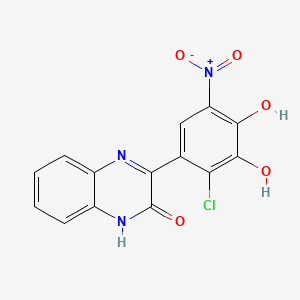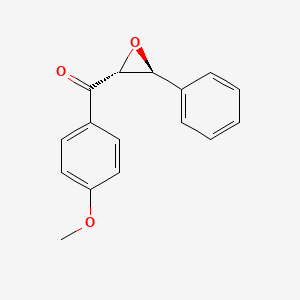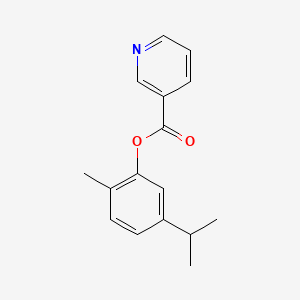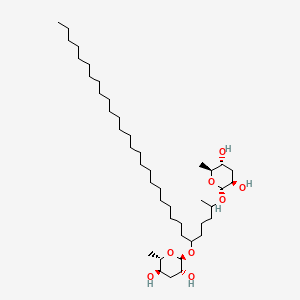
(+-)-1-Amino-1-phenyl-2-undecanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is a chemical compound with a unique structure that combines an amino group, a phenyl ring, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride typically involves the reaction of 1-phenyl-2-undecanone with an amine source under specific conditions. One common method involves the reductive amination of 1-phenyl-2-undecanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent.
Bromhexine hydrochloride: Another mucolytic agent with similar properties.
Uniqueness
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is unique due to its specific combination of functional groups and its long aliphatic chain, which can influence its solubility and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in different applications.
Properties
CAS No. |
153788-02-4 |
|---|---|
Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
1-amino-1-phenylundecan-2-one;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-7-11-14-16(19)17(18)15-12-9-8-10-13-15;/h8-10,12-13,17H,2-7,11,14,18H2,1H3;1H |
InChI Key |
NULWCWNQUUQYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


